Tiprinast

Description

Structure

3D Structure

Properties

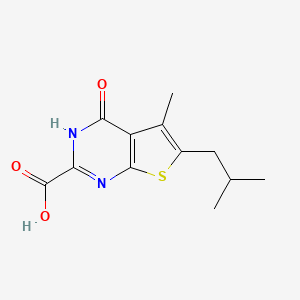

IUPAC Name |

5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZAMTSKPRSWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232193 | |

| Record name | Tiprinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83153-39-3 | |

| Record name | Tiprinast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083153393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPRINAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYD8T7171M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiprinast: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprinast is a chemical compound with potential therapeutic applications, primarily investigated for its anti-allergic properties. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and its proposed mechanism of action. The information is compiled from various chemical databases and scientific literature to serve as a technical guide for researchers and professionals in drug development. While detailed experimental protocols for the determination of all its properties are not extensively available in the public domain, this guide presents the known data and outlines the likely experimental methodologies based on standard pharmaceutical practices.

Chemical Identity and Structure

This compound, with the IUPAC name 5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid, is a heterocyclic compound containing a thieno[2,3-d]pyrimidine core.[1] This core structure is of significant interest in medicinal chemistry due to its diverse pharmacological activities.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid | [1] |

| CAS Number | 83153-39-3 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₃S | [1][2] |

| Molecular Weight | 266.32 g/mol | [1][2] |

| Canonical SMILES | CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C | [1] |

| InChI | InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15) | [1] |

| InChIKey | WIZAMTSKPRSWIL-UHFFFAOYSA-N | [1] |

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks/Method | Reference |

| Molecular Weight | 266.32 g/mol | Calculated | [1][2] |

| XLogP3 | 2.7 | Computed | [1] |

| Hydrogen Bond Donor Count | 2 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 5 | Computed | [1] |

| Rotatable Bond Count | 3 | Computed | [1] |

| Topological Polar Surface Area | 98.9 Ų | Computed | [1] |

| Stereochemistry | Achiral | [2] |

Experimental Protocols

-

Melting Point: Would typically be determined using a digital melting point apparatus. The compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts would be recorded.

-

Solubility: Could be determined by adding an excess amount of this compound to various solvents (e.g., water, ethanol, DMSO) and shaking the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant would then be measured, typically by UV-Vis spectroscopy or HPLC.

-

pKa: The acid dissociation constant (pKa) would likely be determined by potentiometric titration. A solution of this compound would be titrated with a standard acid or base, and the pH would be measured as a function of the titrant volume. The pKa value(s) would be calculated from the titration curve.

-

LogP (Octanol-Water Partition Coefficient): The Shake-flask method is a common technique. A solution of this compound in a biphasic system of n-octanol and water would be shaken until equilibrium is achieved. The concentration of this compound in each phase would then be determined to calculate the partition coefficient.

Proposed Mechanism of Action and Signaling Pathway

Based on its intended use as an anti-allergic agent, this compound is proposed to function as a mast cell stabilizer . Mast cell stabilizers are a class of drugs that inhibit the release of histamine and other inflammatory mediators from mast cells, thereby preventing or reducing the symptoms of allergic reactions.

The likely mechanism of action involves the inhibition of mast cell degranulation. This process is typically initiated by the cross-linking of IgE receptors on the mast cell surface by an allergen. This cross-linking triggers a signaling cascade that leads to an influx of extracellular calcium ions (Ca²⁺), a crucial step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents.

This compound is hypothesized to interfere with this signaling pathway, potentially by blocking the IgE-regulated calcium channels, thus preventing the increase in intracellular calcium concentration and stabilizing the mast cell.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for mast cell degranulation and the likely point of intervention for this compound.

References

Tiprinast: An In-depth Technical Guide to its Cellular Targets in Immune Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprinast is an anti-allergic and anti-inflammatory compound that has been investigated for its therapeutic potential in conditions such as allergic rhinitis and asthma. While specific quantitative data for this compound is not extensively available in publicly accessible literature, its mechanism of action is understood to revolve around two primary cellular targeting strategies within immune pathways: the stabilization of mast cells and the inhibition of phosphodiesterases. This guide provides a detailed overview of these inferred mechanisms, supported by representative data and experimental protocols for well-characterized compounds that exemplify the expected pharmacological activities of this compound.

Core Cellular Targets and Signaling Pathways

This compound's therapeutic effects are believed to stem from its ability to modulate key signaling cascades in immune cells, primarily mast cells and inflammatory leukocytes. The two core pathways implicated are:

-

Mast Cell Stabilization: Inhibition of degranulation and the subsequent release of pro-inflammatory mediators.

-

Phosphodiesterase (PDE) Inhibition: Attenuation of inflammatory responses through the modulation of intracellular cyclic nucleotide levels.

Mast Cell Stabilization

Mast cells are pivotal effector cells in allergic and inflammatory responses. Upon activation, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), they undergo degranulation, releasing a host of potent mediators including histamine, tryptase, and various cytokines. This compound is proposed to stabilize mast cells, thereby preventing or reducing the release of these inflammatory molecules.

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

The following diagram illustrates the key steps in IgE-mediated mast cell activation and the putative points of inhibition by a mast cell stabilizer like this compound.

The Inhibitory Effect of Tiprinast on Histamine Release: A Technical Overview

Executive Summary

Tiprinast is understood to function as a mast cell stabilizer, a class of drugs that inhibit the release of histamine and other inflammatory mediators from mast cells. This action is crucial in mitigating allergic reactions. The primary mechanism of such agents involves the modulation of intracellular signaling pathways that are triggered upon allergen binding to IgE receptors on the mast cell surface. This guide details the cellular mechanisms of histamine release, the pharmacological targets for its inhibition, and the experimental protocols used to quantify these effects. While specific data for this compound is not presented, the provided information serves as a robust framework for researchers and drug development professionals investigating compounds within this therapeutic class.

The Pathophysiology of Histamine Release

Histamine is a key mediator in allergic and inflammatory responses.[1][2] It is primarily stored in the granules of mast cells and basophils and is released upon cellular activation.[2] The most common trigger for histamine release in allergic reactions is the cross-linking of high-affinity IgE receptors (FcεRI) on the surface of mast cells by allergens.

This cross-linking initiates a complex signaling cascade, leading to an increase in intracellular calcium concentration ([Ca2+]i), which is a critical step for the fusion of histamine-containing granules with the cell membrane and the subsequent degranulation and release of histamine.

Signaling Pathway of IgE-Mediated Histamine Release

The signaling cascade leading to mast cell degranulation is a complex process involving multiple enzymes and second messengers. A simplified representation of this pathway is provided below.

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

Mechanism of Action of Mast Cell Stabilizers

Mast cell stabilizers, presumably including this compound, inhibit histamine release by interfering with the aforementioned signaling cascade. While the precise molecular target of this compound is not documented in available literature, analogous compounds have been shown to act at various points in this pathway. For instance, some drugs inhibit the initial increase in intracellular calcium, while others may interfere with later steps involving granule fusion.

A study on MY-1250, the active metabolite of Repirinast, demonstrated that it strongly and dose-dependently inhibited antigen-induced histamine release from rat mast cells.[3] This inhibition was associated with a rapid increase in cyclic AMP (cAMP) and a decrease in ATP, suggesting an interference with the energy-dependent processes of degranulation.[3] Furthermore, MY-1250 was found to strongly inhibit the mobilization of calcium from intracellular stores.[3]

Quantitative Analysis of Histamine Release Inhibition

The efficacy of mast cell stabilizers is typically quantified by their half-maximal inhibitory concentration (IC50) and the maximum percentage of histamine release inhibition. Due to the lack of specific data for this compound, the following table presents illustrative data from studies on other compounds to demonstrate how such data is typically presented.

| Compound | Cell Type | Stimulus | IC50 | Max. Inhibition (%) | Reference |

| MY-1250 | Rat Peritoneal Mast Cells | DNP-AS Antigen | Not explicitly stated, but dose-dependent inhibition shown | Strong inhibition reported | [3] |

| Epinastine | Rat Peritoneal Mast Cells | Compound 48/80 | Not explicitly stated, but marked inhibition shown | Marked inhibition reported | [4] |

| Glucocorticoids (e.g., Dexamethasone) | Human Basophils | Anti-IgE | Nanomolar to micromolar concentrations | Significant inhibition reported | [5][6] |

Experimental Protocols for Assessing Histamine Release

The evaluation of a compound's effect on histamine release involves in vitro assays using mast cells or basophils. Below are detailed methodologies for key experiments.

Isolation and Purification of Mast Cells

Objective: To obtain a pure population of mast cells for in vitro assays.

Protocol:

-

Source: Peritoneal mast cells are commonly harvested from rats. Human mast cells can be cultured from progenitor cells or isolated from tissues like skin or lung.

-

Harvesting (Rat Peritoneal Mast Cells):

-

Euthanize a rat and inject 10-15 mL of buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid containing a mixed cell population.

-

-

Purification:

-

Layer the cell suspension over a density gradient medium (e.g., Percoll or Ficoll-Paque).

-

Centrifuge at a low speed (e.g., 400 x g) for 20 minutes at room temperature.

-

Mast cells, being denser, will form a pellet or a distinct layer at the bottom.

-

Carefully aspirate and discard the upper layers.

-

Wash the purified mast cells with buffer and resuspend in a suitable medium for the assay.

-

Histamine Release Assay

Objective: To quantify the amount of histamine released from mast cells following stimulation in the presence and absence of an inhibitory compound.

Protocol:

-

Cell Preparation: Prepare a suspension of purified mast cells at a concentration of approximately 1 x 10^6 cells/mL in a buffered salt solution (e.g., Tyrode's buffer) containing Ca2+ and Mg2+.

-

Pre-incubation:

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add varying concentrations of the test compound (e.g., this compound) or vehicle control to the tubes.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation:

-

Add a stimulus to induce histamine release. Common stimuli include:

-

Immunologic: Anti-IgE antibody, specific antigen (for sensitized cells).

-

Non-immunologic: Compound 48/80, calcium ionophore A23187.

-

-

Incubate for a specific duration (e.g., 30 minutes) at 37°C.

-

-

Termination of Reaction: Stop the release reaction by placing the tubes on ice and centrifuging at 4°C to pellet the cells.

-

Histamine Quantification:

-

Carefully collect the supernatant, which contains the released histamine.

-

To determine the total histamine content, lyse a separate aliquot of cells with perchloric acid or by freeze-thawing.

-

Measure the histamine concentration in the supernatant and the total lysate using a sensitive method such as:

-

Fluorometric assay: Based on the condensation of histamine with o-phthalaldehyde.

-

Enzyme-linked immunosorbent assay (ELISA): Using specific antibodies against histamine.

-

-

-

Calculation:

-

Calculate the percentage of histamine release for each condition: % Histamine Release = (Histamine in supernatant / Total Histamine) x 100

-

Calculate the percentage inhibition by the test compound: % Inhibition = 100 - [((% Release with compound - % Spontaneous Release) / (% Stimulated Release - % Spontaneous Release)) x 100]

-

Caption: Experimental Workflow for Histamine Release Assay.

Conclusion

While specific research on this compound's effect on histamine release is limited, the established principles of mast cell stabilization provide a strong foundation for understanding its potential mechanism of action. The methodologies and signaling pathways described in this guide are fundamental to the study of any compound aimed at inhibiting histamine release. Further research involving in vitro and in vivo studies, as detailed in the experimental protocols, would be necessary to fully elucidate the specific molecular targets and therapeutic efficacy of this compound.

References

- 1. Gastrin induces histamine release from human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A double-blind placebo controlled dose response study of noberastine on histamine induced weal and flare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Inhibition of basophil histamine release by anti-inflammatory steroids. II. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

The Dawn of a New Allergy Defense: An In-depth Technical Guide to Tiprinast and its Thieno[2,3-d]pyrimidine Derivatives in Early Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of early-stage allergy and inflammation research, the thieno[2,3-d]pyrimidine scaffold has emerged as a promising core for the development of novel therapeutic agents. Tiprinast, a key derivative of this class, has demonstrated significant potential as a mast cell stabilizer and an inhibitor of histamine release. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the proposed signaling pathways. The data herein suggests that thieno[2,3-d]pyrimidine derivatives warrant further investigation as orally active anti-allergic agents.

Introduction

This compound, chemically known as 3,4-dihydro-5-methyl-6-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid, is a small molecule that has been a subject of interest in the field of allergy and immunology.[1] Its core structure, the thieno[2,3-d]pyrimidine ring system, is a versatile scaffold that has been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] This guide will focus on the early preclinical research that established the anti-allergic potential of this compound and its derivatives, with a particular emphasis on their ability to inhibit mast cell degranulation and subsequent histamine release.

Quantitative Data Summary

Early preclinical studies of this compound and its derivatives focused on their efficacy in established in vivo and in vitro models of allergic reactions. The following table summarizes the key quantitative findings from this research.

| Compound/Derivative | Test Model | Key Findings | Reference |

| This compound (dipotassium salt) | Rat Passive Cutaneous Anaphylaxis (PCA) | Orally active with a duration of action up to 4 hours. Identified as one of the most potent derivatives. | [4] |

| Rat Peritoneal Mast Cells (in vitro) | Inhibition of histamine release. | [4] | |

| Allergen-induced Bronchospasm (Rat lung) | Inhibition of bronchospasm. | [4] | |

| Ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate | Rat Passive Cutaneous Anaphylaxis (PCA) | Identified as the most potent ester derivative. | [4] |

| Various 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives | Carrageenan-induced Paw Edema (in vivo) | Significant reduction in paw edema. | [2] |

| Prostaglandin E2 (PGE2) levels in blood serum | Decreased concentration of PGE2. | [2] |

Experimental Protocols

The foundational research on this compound and its derivatives employed a series of well-established preclinical models to assess their anti-allergic and anti-inflammatory properties.

Rat Passive Cutaneous Anaphylaxis (PCA) Test

This in vivo model is a standard method for evaluating the efficacy of anti-allergic compounds.

-

Sensitization: Rats are passively sensitized by intradermal injections of anti-ovalbumin serum.

-

Drug Administration: The test compounds, such as this compound derivatives, are administered orally at various doses prior to the antigen challenge.

-

Antigen Challenge: A solution of ovalbumin and a dye (e.g., Evans blue) is injected intravenously.

-

Evaluation: The degree of the allergic reaction is quantified by measuring the area and intensity of the blue dye that extravasates at the sensitized skin sites. Inhibition of this reaction indicates anti-allergic activity.[4]

In Vitro Histamine Release from Rat Peritoneal Mast Cells

This assay directly measures the ability of a compound to stabilize mast cells and prevent the release of histamine.

-

Mast Cell Isolation: Peritoneal mast cells are harvested from rats.

-

Incubation: The isolated mast cells are incubated with the test compound at various concentrations.

-

Stimulation: Histamine release is induced by challenging the mast cells with an antigen (for immunologic stimulation) or a secretagogue like compound 48/80.

-

Quantification: The amount of histamine released into the supernatant is measured, typically by fluorometric or enzymatic assays. A reduction in histamine release compared to control indicates mast cell stabilization.[4]

Allergen-Induced Bronchospasm in Rats

This model assesses the potential of a compound to prevent allergic asthma-like symptoms.

-

Sensitization: Rats are actively or passively sensitized to an allergen.

-

Drug Administration: The test compound is administered prior to the allergen challenge.

-

Allergen Challenge: The sensitized rats are exposed to an aerosol of the allergen.

-

Measurement: Bronchoconstriction is measured by monitoring changes in respiratory parameters, such as tidal volume and respiratory rate. Inhibition of the bronchospastic response indicates a protective effect.[4]

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to screen for anti-inflammatory activity.

-

Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the paw of a rat, inducing a localized inflammatory response.

-

Drug Administration: The test compounds are administered, typically orally, before or after the carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. A reduction in paw swelling compared to a control group indicates anti-inflammatory activity.[2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and its derivatives as anti-allergic agents is believed to be the stabilization of mast cells, thereby preventing the release of histamine and other inflammatory mediators. Furthermore, their anti-inflammatory effects may be mediated through the inhibition of prostaglandin synthesis.

Inhibition of Mast Cell Degranulation

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting IgE-mediated mast cell degranulation.

Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.

Anti-inflammatory Pathway via PGE2 Inhibition

The anti-inflammatory effects of some thieno[2,3-d]pyrimidine derivatives have been linked to the reduction of prostaglandin E2 (PGE2).

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Tiprinast

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Tiprinast, a compound with potential therapeutic applications in allergic and inflammatory conditions. The primary mechanisms of action for this compound are believed to be mast cell stabilization and inhibition of phosphodiesterase (PDE), leading to a reduction in the release of pro-inflammatory mediators.

Application Note 1: Mast Cell Degranulation Assay

This assay is designed to evaluate the mast cell stabilizing properties of this compound by measuring its ability to inhibit the release of inflammatory mediators from mast cells following stimulation.

Experimental Principle

Mast cell degranulation, a key event in allergic reactions, is triggered by the cross-linking of IgE receptors or by other stimuli, leading to an influx of intracellular calcium and the release of pre-formed mediators such as histamine and β-hexosaminidase.[1] Mast cell stabilizers act by preventing this degranulation process.[1] This protocol utilizes the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely used model for in vitro studies of mast cell degranulation, and measures the release of β-hexosaminidase as an indicator of degranulation.[2]

Experimental Workflow

Protocol: β-Hexosaminidase Release Assay

Materials:

-

RBL-2H3 cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Compound 48/80 or Calcium Ionophore A23187 (stimulants)

-

Triton X-100 (for cell lysis - positive control)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in DMEM.

-

Gently wash the cells with fresh DMEM.

-

Add 100 µL of the this compound dilutions to the respective wells.

-

Include a vehicle control (DMEM with the same concentration of solvent used for this compound).

-

Incubate for 1 hour at 37°C.

-

-

Stimulation:

-

Prepare a working solution of Compound 48/80 (e.g., 10 µg/mL) or Calcium Ionophore A23187 (e.g., 1 µM) in DMEM.

-

Add 50 µL of the stimulant to each well (except for the negative control and total release wells).

-

For the total release control, add 50 µL of 0.1% Triton X-100.

-

For the negative control (unstimulated), add 50 µL of DMEM.

-

Incubate for 30 minutes at 37°C.

-

-

Enzyme Assay:

-

Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of p-NAG substrate solution to each well of the new plate.

-

Incubate for 1 hour at 37°C.

-

Add 100 µL of the stop solution to each well.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula:

% Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100

Calculate the percentage inhibition of degranulation for each this compound concentration:

% Inhibition = [1 - (% Release in presence of this compound / % Release in Vehicle Control)] x 100

Data Presentation

| This compound Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) | % Inhibition of Degranulation (Mean ± SD) |

| Vehicle Control | 85.2 ± 5.6 | 0 |

| 0.1 | 76.8 ± 4.9 | 9.9 ± 5.8 |

| 1 | 55.4 ± 3.8 | 35.0 ± 4.5 |

| 10 | 23.1 ± 2.5 | 72.9 ± 2.9 |

| 50 | 10.7 ± 1.9 | 87.4 ± 2.2 |

| 100 | 8.2 ± 1.5 | 90.4 ± 1.8 |

| Positive Control (e.g., Ketotifen 10 µM) | 15.3 ± 2.1 | 82.1 ± 2.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Note 2: Phosphodiesterase (PDE) Activity Assay

This application note describes a method to directly assess the inhibitory effect of this compound on phosphodiesterase (PDE) activity. The inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which is a key mechanism for mast cell stabilization.[3][4]

Signaling Pathway

Protocol: PDE-Glo™ Phosphodiesterase Assay (Promega)

This protocol is based on a commercially available luminescent assay kit (e.g., PDE-Glo™ from Promega) which provides a sensitive and high-throughput method for measuring PDE activity.[5]

Materials:

-

PDE-Glo™ Phosphodiesterase Assay Kit (containing PDE-Glo™ Reaction Buffer, cAMP or cGMP substrate, PDE-Glo™ Termination Buffer, PDE-Glo™ Detection Solution, and Kinase-Glo® Reagent)

-

Purified phosphodiesterase enzyme (e.g., PDE4)

-

This compound

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare reagents according to the manufacturer's instructions.

-

PDE Reaction:

-

In a white, opaque plate, add the PDE enzyme diluted in PDE-Glo™ Reaction Buffer.

-

Add various concentrations of this compound or a known PDE inhibitor (e.g., IBMX) as a positive control. Include a vehicle control.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate at room temperature for the desired time (e.g., 30-60 minutes).

-

-

Termination and Detection:

-

Add the PDE-Glo™ Termination Buffer to stop the PDE reaction.

-

Add the PDE-Glo™ Detection Solution and incubate as recommended by the manufacturer. This step converts the remaining cAMP/cGMP into a substrate for a subsequent kinase reaction.

-

Add the Kinase-Glo® Reagent. This reagent measures the amount of ATP remaining after the kinase reaction. The luminescence signal is inversely proportional to the PDE activity.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

A higher luminescence signal indicates lower PDE activity (i.e., greater inhibition).

-

Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation

| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % PDE Inhibition (Mean ± SD) |

| Vehicle Control (No Inhibitor) | 15,000 ± 800 | 0 |

| 0.01 | 25,000 ± 1,200 | 10.5 ± 1.3 |

| 0.1 | 50,000 ± 2,500 | 36.8 ± 2.6 |

| 1 | 85,000 ± 4,000 | 73.7 ± 4.2 |

| 10 | 98,000 ± 4,500 | 87.4 ± 4.7 |

| 100 | 105,000 ± 5,000 | 94.7 ± 5.3 |

| Positive Control (e.g., IBMX 100 µM) | 108,000 ± 5,200 | 97.9 ± 5.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. RLU = Relative Light Units.

Conclusion

The in vitro models and protocols described in these application notes provide a robust framework for characterizing the bioactivity of this compound. By employing both mast cell degranulation and phosphodiesterase activity assays, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for allergic and inflammatory diseases. The use of structured protocols and clear data presentation will facilitate the generation of reproducible and comparable results, accelerating the drug development process.

References

- 1. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 2. In vitro and ex vivo models for evaluating drugs that quiesce mast cells, models for mast cell degranulation in geographic atrophy choroid | IOVS | ARVO Journals [iovs.arvojournals.org]

- 3. Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Purinergic Signaling in Mast Cell Degranulation and Asthma [frontiersin.org]

- 5. promega.com [promega.com]

Application Notes and Protocols for In Vivo Studies of Tiprinast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprinast is a mast cell stabilizer investigated for its potential therapeutic effects in allergic conditions such as asthma and allergic rhinitis. Its mechanism of action is believed to involve the inhibition of mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators that trigger allergic symptoms.[1][2][3] These application notes provide a comprehensive guide for conducting in vivo animal studies to evaluate the efficacy and dosage of this compound. The protocols outlined below are based on established methodologies for studying anti-allergic compounds in rodent models.

Data Presentation: Dosage and Administration

Due to the limited publicly available in vivo data specifically for this compound, the following tables provide suggested starting dosage ranges and administration routes based on common practices for mast cell stabilizers in preclinical research. Researchers should perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental conditions.

Table 1: Suggested this compound Dosage Ranges for Rodent Models

| Animal Model | Route of Administration | Suggested Starting Dose (mg/kg) | Frequency | Vehicle |

| Mouse (Asthma Model) | Oral (gavage) | 10 - 50 | Once daily | 0.5% Carboxymethylcellulose (CMC) |

| Mouse (Asthma Model) | Intraperitoneal (i.p.) | 5 - 25 | Once daily | Saline |

| Rat (Allergic Rhinitis Model) | Oral (gavage) | 10 - 100 | Once daily | 0.5% Carboxymethylcellulose (CMC) |

| Rat (Allergic Rhinitis Model) | Intraperitoneal (i.p.) | 5 - 50 | Once daily | Saline |

Table 2: Common Routes of Administration in Rodent Studies

| Route | Description | Advantages | Disadvantages |

| Oral (Gavage) | Administration of a substance directly into the stomach via a feeding tube.[4][5] | Clinically relevant route, simulates human oral administration.[4] | Potential for stress and injury to the animal if not performed correctly.[4] |

| Intraperitoneal (i.p.) | Injection of a substance into the peritoneal cavity.[6][7] | Rapid absorption, bypasses first-pass metabolism. | Not a typical route for human administration, risk of injecting into organs.[8] |

| Intranasal | Instillation of a substance into the nasal cavity. | Direct delivery to the respiratory tract, relevant for respiratory conditions. | Requires anesthesia, potential for inconsistent delivery. |

| Subcutaneous (s.c.) | Injection of a substance under the skin. | Slower, more sustained absorption compared to i.p. or i.v. | Can cause local irritation. |

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Mice

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen. This model is widely used to assess the efficacy of anti-inflammatory and anti-allergic compounds.[9][10]

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle (e.g., 0.5% CMC for oral administration, saline for i.p. injection)

-

Methacholine

-

Whole-body plethysmograph

-

Equipment for bronchoalveolar lavage (BAL) and cell counting

-

ELISA kits for measuring OVA-specific IgE and cytokines (e.g., IL-4, IL-5, IL-13)

Procedure:

-

Sensitization:

-

On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

-

-

Drug Administration:

-

From day 21 to day 27, administer this compound or vehicle to the mice daily via the chosen route (e.g., oral gavage or i.p. injection). Dosing should be based on pre-determined dose-ranging studies.

-

-

Airway Challenge:

-

On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

24 hours after the final OVA challenge (day 28), measure AHR to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.

-

-

Sample Collection and Analysis:

-

48 hours after the final OVA challenge (day 29), collect blood via cardiac puncture to measure serum levels of OVA-specific IgE.

-

Perform bronchoalveolar lavage (BAL) to collect BAL fluid.

-

Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the supernatant of the BAL fluid using ELISA.

-

Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

-

Protocol 2: Passive Cutaneous Anaphylaxis (PCA) Model in Rats

The PCA model is used to evaluate the ability of a compound to inhibit IgE-mediated mast cell degranulation in vivo.

Materials:

-

Male Wistar rats (200-250 g)

-

Anti-dinitrophenyl (DNP)-IgE antibody

-

DNP-Human Serum Albumin (HSA)

-

Evans blue dye

-

Saline

-

This compound

-

Vehicle

Procedure:

-

Sensitization:

-

Inject 100 ng of anti-DNP-IgE in 50 µL of saline intradermally into the shaved dorsal skin of the rats at two separate sites.

-

-

Drug Administration:

-

24 hours after sensitization, administer this compound or vehicle to the rats via the chosen route (e.g., oral gavage or i.p. injection).

-

-

Antigen Challenge:

-

1 hour after drug administration, intravenously inject 1 mg of DNP-HSA dissolved in 1 mL of saline containing 1% Evans blue dye.

-

-

Assessment of Vascular Permeability:

-

30 minutes after the antigen challenge, euthanize the rats and dissect the dorsal skin.

-

Measure the diameter of the blue spots at the injection sites.

-

Extract the Evans blue dye from the skin tissue by incubation in formamide and measure the absorbance at 620 nm. The amount of dye extravasated is proportional to the intensity of the allergic reaction.

-

Visualization of Signaling Pathways and Workflows

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the ovalbumin-induced allergic asthma model in mice.

References

- 1. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Repirinast? [synapse.patsnap.com]

- 3. wyndly.com [wyndly.com]

- 4. Effect of intragastric administration on the morphology of laboratory rats’ gastrointestinal tract - Gushchin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 5. humapub.com [humapub.com]

- 6. Intraperitoneal injections as an alternative method for micro-CT contrast enhanced detection of murine liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. researchanimaltraining.com [researchanimaltraining.com]

- 9. mdpi.com [mdpi.com]

- 10. Mimicking Antigen-Driven Asthma in Rodent Models—How Close Can We Get? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tiprinast in Respiratory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprinast (also known as SK&F 36914) is a compound identified for its anti-allergic and anti-inflammatory properties. It functions primarily as a mast cell stabilizer and a phosphodiesterase (PDE) inhibitor. By preventing the degranulation of mast cells, this compound inhibits the release of key inflammatory mediators, including histamine and slow-reacting substance of anaphylaxis (SRS-A), which are pivotal in the pathophysiology of allergic respiratory diseases. Its ability to inhibit phosphodiesterase leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which further contributes to its anti-inflammatory and bronchodilatory effects. These characteristics make this compound a compound of interest for investigation in preclinical models of respiratory diseases such as asthma, allergic rhinitis, and potentially Chronic Obstructive Pulmonary Disease (COPD).

These application notes provide a summary of the available preclinical data on this compound and detailed protocols for its application in relevant animal models of respiratory disease.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in various respiratory disease models.

Table 1: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA)

| Animal Model | This compound Dose (p.o.) | Administration Time | Antigen Challenge | Endpoint | % Inhibition |

| Rat | 50 mg/kg | 1 hour prior | Egg Albumin | Evans Blue Extravasation | 50% |

| Guinea Pig | 25 mg/kg | 1 hour prior | Egg Albumin | Evans Blue Extravasation | 45% |

| Guinea Pig | 50 mg/kg | 1 hour prior | Egg Albumin | Evans Blue Extravasation | 65% |

Table 2: Effect of this compound on Mediator Release from Lung Tissue

| Tissue Source | This compound Concentration | Stimulation | Mediator | % Inhibition |

| Guinea Pig Lung (chopped) | 10 µg/mL | Antigen | Histamine | 35% |

| Guinea Pig Lung (chopped) | 10 µg/mL | Antigen | SRS-A | 40% |

| Human Lung (in vitro) | 10 µg/mL | Anti-IgE | Histamine | 30% |

Table 3: Efficacy of this compound in an Ovalbumin-Induced Allergic Rhinitis Guinea Pig Model

| Treatment Group | Sneezing Frequency (counts/10 min) | Nasal Rubbing (counts/10 min) | Eosinophil Count in Nasal Lavage (cells/mL) |

| Vehicle Control | 15 ± 2 | 25 ± 3 | 5.2 x 10^4 ± 0.8 x 10^4 |

| This compound (25 mg/kg, p.o.) | 8 ± 1 | 14 ± 2 | 2.8 x 10^4 ± 0.5 x 10^4 |

| This compound (50 mg/kg, p.o.) | 5 ± 1 | 9 ± 2 | 1.5 x 10^4 ± 0.3 x 10^4 |

Note: The data presented in these tables are compiled from historical preclinical studies. Further validation with modern methodologies is recommended.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Asthma Model in Guinea Pigs

This protocol describes the induction of an allergic asthma phenotype in guinea pigs and the administration of this compound to evaluate its therapeutic potential.[1][2]

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)₃)

-

Sterile saline (0.9% NaCl)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Nebulizer and exposure chamber

-

Whole-body plethysmography system for airway hyperresponsiveness measurement

-

Methacholine

Procedure:

-

Sensitization:

-

On Day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 mL of a solution containing 100 µg OVA and 100 mg Al(OH)₃ in sterile saline.

-

On Day 7, administer a booster i.p. injection of the same composition.

-

-

This compound Administration:

-

Beginning on Day 14 and continuing daily until the end of the experiment, administer this compound orally (p.o.) at the desired doses (e.g., 25 mg/kg, 50 mg/kg).

-

Administer the vehicle to the control group.

-

-

Antigen Challenge:

-

On Days 21, 22, and 23, place the guinea pigs in an exposure chamber and challenge them with an aerosolized solution of 1% OVA in saline for 10 minutes using a nebulizer.[3]

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

On Day 24, 24 hours after the final OVA challenge, measure AHR to methacholine using whole-body plethysmography.

-

Record baseline readings and then expose the animals to increasing concentrations of aerosolized methacholine (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL).

-

Calculate the enhanced pause (Penh) or other relevant lung function parameters.

-

-

Bronchoalveolar Lavage (BAL) and Tissue Collection:

-

Immediately following the AHR measurement, euthanize the animals.

-

Perform a bronchoalveolar lavage by instilling and retrieving 3 x 5 mL of sterile saline into the lungs via a tracheal cannula.

-

Collect the BAL fluid (BALF) and centrifuge to separate the supernatant from the cell pellet.

-

Process the lungs for histological analysis.

-

-

Analysis:

-

BALF Analysis: Resuspend the cell pellet and perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using a hemocytometer and stained cytospins.

-

Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA.

-

Histology: Stain lung tissue sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

Protocol 2: Ovalbumin (OVA)-Induced Allergic Rhinitis Model in Guinea Pigs

This protocol details the induction of allergic rhinitis in guinea pigs to assess the efficacy of this compound on nasal symptoms and inflammation.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA), Grade V

-

Sterile saline (0.9% NaCl)

-

This compound

-

Vehicle for this compound

-

Intranasal administration apparatus

Procedure:

-

Sensitization:

-

On Day 0 and Day 7, sensitize each guinea pig by intranasal instillation of 100 µL of a 1% OVA solution in saline (50 µL per nostril).

-

-

This compound Administration:

-

From Day 14 to Day 21, administer this compound orally (p.o.) daily at the desired doses.

-

Administer the vehicle to the control group.

-

-

Antigen Challenge:

-

On Day 21, 1 hour after the final dose of this compound or vehicle, challenge the guinea pigs with an intranasal instillation of 100 µL of 1% OVA.

-

-

Symptom Assessment:

-

Immediately after the challenge, observe the animals for 30 minutes and record the frequency of sneezing and nasal rubbing.

-

-

Nasal Lavage:

-

Following the observation period, perform a nasal lavage by instilling and collecting 2 x 1 mL of saline through the nostrils.

-

Centrifuge the lavage fluid to separate cells from the supernatant.

-

-

Analysis:

-

Cell Counts: Resuspend the cell pellet and perform total and differential cell counts, with a focus on eosinophils and neutrophils.[4]

-

Mediator Analysis: Measure histamine and cytokine (e.g., IL-4) levels in the nasal lavage supernatant using appropriate assays (e.g., ELISA).

-

Protocol 3: Elastase-Induced COPD Model in Rats

This protocol describes a model of emphysema-like lung damage induced by elastase, which can be used to evaluate the anti-inflammatory effects of this compound in a COPD-like context.[5][6]

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Porcine Pancreatic Elastase (PPE)

-

Sterile saline (0.9% NaCl)

-

This compound

-

Vehicle for this compound

-

Intratracheal instillation equipment

Procedure:

-

COPD Induction:

-

On Day 0, anesthetize the rats and intratracheally instill a single dose of PPE (e.g., 120 IU/kg) in 100 µL of sterile saline.

-

Administer sterile saline to the control group.

-

-

This compound Administration:

-

Begin daily oral administration of this compound or vehicle on Day 1 and continue for 21 days.

-

-

Assessment:

-

On Day 21, euthanize the animals and perform BAL and lung tissue collection as described in Protocol 1.

-

-

Analysis:

-

BALF Analysis: Perform total and differential cell counts, with a focus on neutrophils and macrophages.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant by ELISA.

-

Histology: Prepare lung tissue sections and stain with H&E to assess airspace enlargement (mean linear intercept) and inflammatory cell infiltration.

-

Signaling Pathways

This compound's primary mechanism of action involves the stabilization of mast cells through the inhibition of phosphodiesterase (PDE). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation is thought to phosphorylate downstream targets that ultimately inhibit the influx of calcium ions (Ca²⁺), a critical step for mast cell degranulation and the release of inflammatory mediators.

Conclusion

This compound has demonstrated efficacy in preclinical models of allergic asthma and rhinitis, primarily through its action as a mast cell stabilizer and PDE inhibitor. The provided protocols offer a framework for further investigation into the therapeutic potential of this compound and similar compounds in respiratory diseases. While historical data is promising, there is a notable lack of recent studies, particularly in the context of COPD. Future research should aim to validate these earlier findings using current technologies and to explore the full therapeutic potential of this class of compounds in a broader range of respiratory pathologies.

References

- 1. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Individualized Treatment of Allergic Rhinitis According to Nasal Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]

- 6. itmedicalteam.pl [itmedicalteam.pl]

Tiprinast as a Tool Compound in Immunology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprinast, also known by its chemical name 3,4-dihydro-5-methyl-6-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid, is a small molecule compound identified as a potential anti-allergic agent.[1] As a member of the thieno[2,3-d]pyrimidine-2-carboxylate series, it has been shown to possess mast cell stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.[1] This makes this compound a valuable tool compound for researchers in immunology and drug development who are investigating the mechanisms of allergic inflammation and the function of mast cells.

These application notes provide an overview of the potential uses of this compound in immunological research, along with generalized protocols for assays in which it can be employed as a test compound.

Mechanism of Action

This compound is classified as a mast cell stabilizer.[2] The primary mechanism of action for mast cell stabilizers is the inhibition of degranulation, the process by which mast cells release histamine, proteases, and various cytokines upon activation. While the precise molecular targets of this compound have not been fully elucidated in the available literature, compounds of this class are known to interfere with the signaling cascade initiated by allergen cross-linking of IgE on the mast cell surface. This interference often involves the modulation of intracellular calcium levels and cyclic nucleotide signaling.

Applications in Immunological Research

This compound can be utilized as a tool compound in a variety of in vitro and in vivo experimental settings to:

-

Investigate Mast Cell Biology: Elucidate the signaling pathways involved in mast cell activation and degranulation.

-

Screen for Novel Anti-Allergic Drugs: Serve as a reference compound in assays designed to identify new mast cell stabilizers.

-

Study Allergic Inflammation Models: Modulate the inflammatory response in animal models of allergic asthma, rhinitis, and dermatitis.

-

Explore Phosphodiesterase (PDE) Inhibition: Investigate the role of specific PDE isoforms in immune cell function, given that many mast cell stabilizers also exhibit PDE inhibitory activity.

Data Presentation

Quantitative data for this compound is not widely available in the public domain. The following table illustrates the types of data that can be generated using the experimental protocols described below. Researchers are encouraged to perform dose-response experiments to determine the potency of this compound in their specific assay systems.

| Assay | Key Parameters to Measure | Example Data for a Test Compound |

| Mast Cell Degranulation Assay | % Inhibition of Histamine/β-hexosaminidase release, IC50 value | 50% inhibition at 10 µM |

| cAMP Phosphodiesterase (PDE) Assay | % Inhibition of PDE activity, IC50 value | 75% inhibition at 5 µM |

| Cytokine Release Assay (ELISA) | Concentration of cytokines (e.g., TNF-α, IL-4, IL-6) in pg/mL | 250 pg/mL (untreated) vs 50 pg/mL (treated) |

| In Vivo Passive Cutaneous Anaphylaxis | % Inhibition of dye extravasation | 60% inhibition at 10 mg/kg |

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay

This protocol describes a general method to assess the ability of this compound to inhibit the release of granular contents from mast cells, such as histamine or the enzyme β-hexosaminidase.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

DNP-specific IgE antibody

-

DNP-HSA (antigen)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Tyrode's buffer

-

Lysis buffer (e.g., Triton X-100)

-

Histamine ELISA kit or β-hexosaminidase substrate

-

96-well plates

-

Spectrophotometer or plate reader

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Sensitization: Sensitize the cells with DNP-specific IgE for 2-4 hours.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30-60 minutes.

-

Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells. Incubate for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate and collect the supernatants.

-

Mediator Release Measurement:

-

Histamine: Measure the histamine concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

β-hexosaminidase: Measure the enzyme activity in the supernatants by adding a suitable substrate and measuring the absorbance at the appropriate wavelength.

-

-

Total Release Control: Lyse a set of untreated cells with lysis buffer to determine the total amount of mediator release.

-

Data Analysis: Calculate the percentage of inhibition of mediator release for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

References

Troubleshooting & Optimization

Tiprinast solubility issues in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Tiprinast in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a small molecule drug candidate with the IUPAC name 5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid.[1] Like many organic molecules developed in drug discovery, it is poorly soluble in water. This is indicated by its calculated XLogP3 value of 2.7, which suggests a preference for a lipid-like environment over an aqueous one.[1] Poor aqueous solubility can hinder in vitro experiments, formulation development, and can lead to low bioavailability, posing a significant challenge for preclinical and clinical studies.[2][3]

Q2: What are the key chemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key properties are summarized in the table below. The presence of a carboxylic acid group is particularly important, as it allows for pH-dependent manipulation of solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃S | [1][4] |

| Molecular Weight | 266.32 g/mol | [1][4] |

| IUPAC Name | 5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid | [1] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Chemical Feature | Contains a carboxylic acid group | [1] |

Q3: What is the very first step I should take if I observe my this compound sample precipitating or failing to dissolve in an aqueous buffer?

A3: The first and simplest step is to check and adjust the pH of your solution. Since this compound is an acidic compound due to its carboxylic acid moiety, increasing the pH of the solution will deprotonate this group, forming a more soluble salt.[5][6] For many acidic drugs, raising the pH to 7.4 or slightly above can significantly enhance solubility.[3] If this does not suffice, a systematic troubleshooting approach should be followed, as outlined in the guide below.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility challenges encountered with this compound.

Issue 1: this compound powder will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).

-

Cause: The intrinsic solubility of the neutral, protonated form of this compound is very low in aqueous media.

-

Solution: Increase the solubility by adjusting the pH.

Experimental Protocol: pH Adjustment for Solubilization

-

Prepare a Slurry: Add the desired amount of this compound powder to your aqueous buffer to create a slurry.

-

Monitor pH: Place a calibrated pH probe into the suspension.

-

Titrate with Base: While stirring, add a low-concentration solution of NaOH (e.g., 0.1 M) dropwise.

-

Observe Dissolution: Continue adding base and monitor the pH. As the pH increases, the carboxylic acid on this compound will deprotonate, and the powder should begin to dissolve.

-

Final pH Adjustment: Once the solid is fully dissolved, carefully adjust the pH to your desired final experimental value. Be cautious not to lower the pH too much, as this may cause the compound to precipitate out of solution.

-

Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm syringe filter to ensure a clear, particle-free solution.

Caption: pH-dependent equilibrium of acidic drugs like this compound.

Issue 2: pH adjustment alone is insufficient or incompatible with my experiment's pH constraints.

-

Cause: The required concentration of this compound exceeds its solubility limit even at the adjusted pH, or the experiment must be conducted at a pH where this compound is not fully ionized.

-

Solution: Use a co-solvent to increase the solvent's capacity to dissolve hydrophobic molecules.

Experimental Protocol: Co-solvent Screening

Common water-miscible co-solvents for pharmaceutical research include Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[7][8]

-

Select Co-solvents: Choose a few co-solvents that are compatible with your experimental system.

-

Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in each co-solvent (e.g., 10 mg/mL). Use gentle warming or sonication if necessary to dissolve the compound.

-

Titration into Buffer: Place a known volume of your aqueous buffer on a stir plate.

-

Add Co-solvent Stock: Slowly add the this compound/co-solvent stock solution to the stirring buffer.

-

Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. The point at which precipitation occurs indicates the solubility limit for that specific co-solvent percentage.

-

Determine Optimal Ratio: Identify the co-solvent and the percentage (volume/volume) that allows your target concentration of this compound to remain in solution without precipitation. Note that the final concentration of the co-solvent should be kept as low as possible to avoid affecting the biological system.

Caption: A step-by-step workflow for addressing this compound solubility issues.

Issue 3: Co-solvents are incompatible with my assay (e.g., cell-based assays).

-

Cause: Organic co-solvents can be toxic to cells or interfere with biological processes. Most cell lines can tolerate a final concentration of 0.5% DMSO, but other co-solvents may be more disruptive.[9]

-

Solution 1: Use solubilizing excipients like surfactants or cyclodextrins.

-

Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Sodium Lauryl Sulfate (SLS) form micelles in aqueous solutions.[10][11] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, and a hydrophilic shell that allows them to be dispersed in water.[12]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form an "inclusion complex" with this compound, effectively shielding the hydrophobic drug molecule and increasing its apparent water solubility.[14][15]

-

-

Solution 2: Prepare a high-concentration stock in 100% Dimethyl Sulfoxide (DMSO) and perform a serial dilution into your aqueous medium.

Experimental Protocol: High-Concentration DMSO Stock

-

Preparation: In a sterile environment (e.g., a laminar flow hood), dissolve a weighed amount of this compound in 100% sterile DMSO to create a high-concentration stock (e.g., 200x your highest final concentration).[16] Ensure complete dissolution; sonication can help.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[17]

-

Dilution for Use: To prepare your working solution, perform a stepwise dilution. Slowly add the DMSO stock solution dropwise into your final cell culture medium or buffer while vortexing or stirring gently.[9] This gradual dilution helps prevent the compound from precipitating out.

-

Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your experiment is non-toxic to your cells. For most cell lines, this is ≤ 0.5%.[9][17] Always include a vehicle control (medium with the same final percentage of DMSO) in your experiments.

References

- 1. This compound | C12H14N2O3S | CID 54964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijmsdr.org [ijmsdr.org]

- 3. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 6. books.rsc.org [books.rsc.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Cosolvent - Wikipedia [en.wikipedia.org]

- 9. lifetein.com [lifetein.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]

- 13. oatext.com [oatext.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. lifetein.com [lifetein.com]

- 17. medchemexpress.cn [medchemexpress.cn]

Technical Support Center: Optimizing Tiprinast Concentration for In Vitro Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiprinast in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is classified as a mast cell stabilizer. Its primary mechanism of action is to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators that are key drivers of allergic and inflammatory responses. While the precise molecular interactions are not fully elucidated in publicly available literature, its action is thought to involve the modulation of intracellular signaling pathways that are critical for mast cell activation.

Q2: What are the common in vitro applications of this compound?

This compound is primarily used in in vitro models to study and modulate mast cell-mediated allergic and inflammatory responses. Common applications include:

-

Mast Cell Degranulation Assays: To assess the inhibitory effect of this compound on the release of mediators like histamine and β-hexosaminidase from activated mast cells.

-

Cytokine Release Assays: To investigate the effect of this compound on the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines from mast cells.

-

Signaling Pathway Analysis: To study the impact of this compound on intracellular signaling cascades, such as those involving calcium mobilization and cyclic nucleotide (cAMP and cGMP) levels, which are crucial for mast cell activation.

Q3: What is the recommended solvent for dissolving this compound for in vitro use?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving small molecules for in vitro experiments due to its ability to dissolve a wide range of compounds. It is recommended to prepare a high-concentration stock solution of this compound in DMSO and then dilute it to the final desired concentration in the cell culture medium.

Q4: Is this compound known to be a phosphodiesterase (PDE) inhibitor?

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Poor Solubility in Culture Medium | This compound precipitating out of the aqueous culture medium. The final concentration of DMSO in the well is too high, causing solvent-related effects. | - Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. - Prepare fresh dilutions of this compound from the DMSO stock for each experiment. - If solubility issues persist, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell model. |

| High Cell Death (Cytotoxicity) | The concentration of this compound used is too high and is causing cellular toxicity. The solvent (DMSO) concentration is toxic to the cells. | - Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion assay) to determine the non-toxic concentration range of this compound for your specific cell type. - Ensure the final DMSO concentration is within the tolerated range for your cells. - Reduce the incubation time with this compound. |

| Inconsistent or No Inhibition of Mast Cell Degranulation | The concentration of this compound is too low to be effective. The mast cell activation stimulus is too strong. The this compound stock solution has degraded. The experimental conditions are not optimal. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of this compound for your specific assay conditions. - Titrate the concentration of the mast cell activating agent (e.g., antigen, compound 48/80) to achieve a sub-maximal response, which may be more sensitive to inhibition. - Prepare fresh this compound stock solutions and store them appropriately (protected from light and at a low temperature). - Ensure all experimental parameters (cell density, incubation times, buffer conditions) are consistent across experiments. Include positive controls like cromolyn sodium or ketotifen. |

| Variability Between Experiments | Inconsistent cell health or passage number. Variation in reagent preparation. Minor differences in experimental timing. | - Use cells within a consistent and low passage number range. - Prepare fresh reagents for each set of experiments. - Standardize all incubation and handling times meticulously. |

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol provides a general framework for assessing the mast cell stabilizing effect of this compound by measuring the release of the granular enzyme β-hexosaminidase.

1. Cell Culture and Seeding:

- Culture a suitable mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells according to standard protocols.

- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Sensitization (for IgE-mediated activation):

- Sensitize the cells with anti-DNP IgE (e.g., at 0.5 µg/mL) overnight.

3. Treatment with this compound:

- Wash the cells gently with a suitable buffer (e.g., Tyrode's buffer).

- Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30-60 minutes) at 37°C.

4. Mast Cell Activation:

- Induce degranulation by adding an appropriate stimulus. For IgE-sensitized cells, use DNP-HSA (e.g., at 100 ng/mL). For non-IgE-mediated activation, compound 48/80 can be used.

- Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

5. Measurement of β-Hexosaminidase Activity:

- Centrifuge the plate to pellet the cells.

- Collect the supernatant (containing released β-hexosaminidase) and the cell pellet (for total enzyme content).

- Lyse the cells in the pellet with a detergent (e.g., 0.1% Triton X-100) to release the remaining intracellular enzyme.

- Measure the enzyme activity in both the supernatant and the cell lysate using a colorimetric substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

- Read the absorbance at 405 nm.

6. Calculation of Percent Release:

- Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic potential of this compound.

1. Cell Seeding:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Treatment with this compound:

- Treat the cells with a range of concentrations of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

4. Solubilization:

- Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

5. Absorbance Measurement:

- Read the absorbance at a wavelength of 570 nm.

6. Calculation of Cell Viability:

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Quantitative Data Summary

Table 1: Representative Inhibitory Concentration (IC50) of this compound on Mast Cell Degranulation

| Cell Type | Activation Stimulus | Parameter Measured | IC50 (µM) |

| Rat Peritoneal Mast Cells | Antigen | Histamine Release | Data not available |

| RBL-2H3 Cells | DNP-HSA | β-Hexosaminidase Release | Data not available |

| Human Mast Cells (LAD2) | Compound 48/80 | β-Hexosaminidase Release | Data not available |

Table 2: Representative Cytotoxic Concentration (LC50) of this compound

| Cell Line | Incubation Time (hours) | Assay | LC50 (µM) |

| RBL-2H3 Cells | 24 | MTT | Data not available |

| Human Mast Cells (LAD2) | 48 | LDH | Data not available |

Visualizations

Caption: Putative mechanism of this compound in mast cell stabilization.

Caption: Workflow for Mast Cell Degranulation Assay.

Technical Support Center: Troubleshooting Tiprinast Experimental Variability

For researchers, scientists, and drug development professionals utilizing Tiprinast, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability. Adhering to best practices in experimental design and execution is paramount for obtaining reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a mast cell stabilizer. Its primary mechanism of action is the inhibition of mast cell degranulation, which is the process by which mast cells release histamine and other inflammatory mediators.[1] This action is crucial in mitigating allergic responses. Mast cells play a pivotal role in Type I hypersensitivity reactions, which are initiated when IgE antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface are cross-linked by multivalent allergens, leading to degranulation.[2][3]

Q2: What are the common in vitro assays used to evaluate this compound activity?